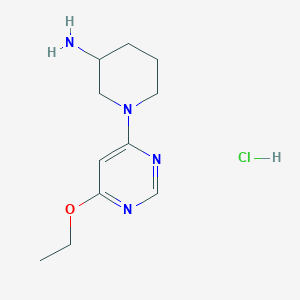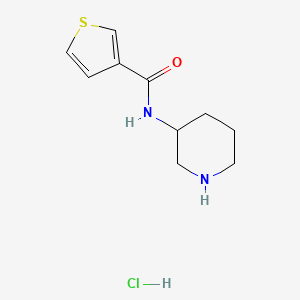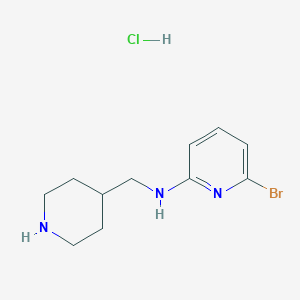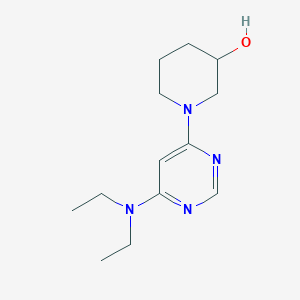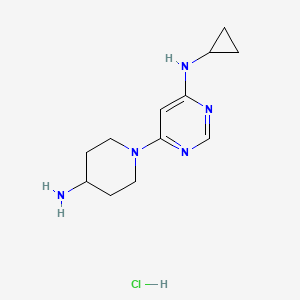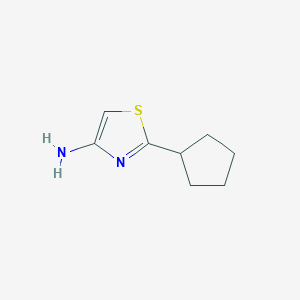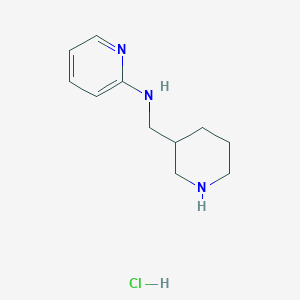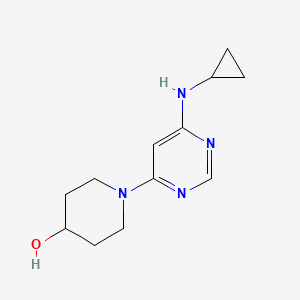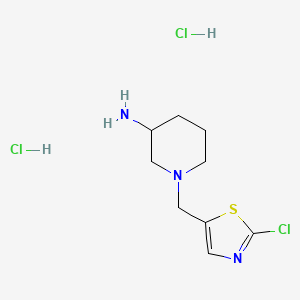
2-Ethoxy-5-(trifluoromethyl)benzaldehyde
Overview
Description
2-Ethoxy-5-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C10H9F3O2 . It is related to 2-Methoxy-5-(trifluoromethyl)benzaldehyde and 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde , which are used as intermediates in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an ethoxy group, a trifluoromethyl group, and a formyl group . The presence of these groups can influence the chemical properties and reactivity of the molecule.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Pyrimidines and Pyridine Analogs : 2-Ethoxy-5-(trifluoromethyl)benzaldehyde has been used in the synthesis of various chemical compounds. For instance, the synthesis of 5-Ethoxy carbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(H)-one involves a reaction with benzaldehyde, showcasing its utility in creating dihydropyrimidinone derivatives (Mo, 2009). Additionally, it has been involved in the formation of chalcones and subsequent reactions to yield pyrimidines, which are crucial in pharmacological research (Patel & Patel, 2012).
Catalysis and Reaction Optimization : Research has also focused on using this compound as a key compound in catalysis and reaction optimization. For instance, it has been used in the synthesis of diarylcarbinols with enantiomeric excess, indicating its role in asymmetric reactions and enantioselective catalysis (Fontes et al., 2004).
Material Science and Engineering
Development of Liquid-Crystalline Networks : In the field of materials science, this compound has contributed to the development of supramolecular liquid-crystalline networks. These networks are constructed through the self-assembly of multifunctional hydrogen-bonding molecules, with applications ranging from display technologies to advanced materials engineering (Kihara et al., 1996).
Synthesis of Novel Copolymers : The compound has also been utilized in the synthesis of novel copolymers, particularly in the formation of oxy ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, which are essential for advancing polymer chemistry and material properties (Kharas et al., 2016).
Pharmaceutical and Biological Research
Antibacterial Properties and Drug Synthesis : In the pharmaceutical sector, derivatives of this compound have shown promise in antibacterial properties, with various synthesized compounds exhibiting inhibitory activity against different bacteria (Patel & Patel, 2012). Additionally, its derivatives have been explored in the synthesis of various pharmaceutical drugs, demonstrating its significance in drug development.
Enzyme-Catalyzed C-C Bond Formation : The compound has been instrumental in studies involving enzyme-catalyzed carbon-carbon bond formation, an area crucial for the synthesis of various biologically active compounds and pharmaceuticals (Kühl et al., 2007).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the preparation of various organic compounds .
Mode of Action
It’s known that similar compounds participate in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides or triflates .
Biochemical Pathways
Similar compounds have been reported to be intermediates in the biotransformation pathways of certain compounds .
Result of Action
It’s known that similar compounds are used in the preparation of various organic compounds .
Action Environment
Biochemical Analysis
Biochemical Properties
2-Ethoxy-5-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can act as an electrophilic component in various reactions, making it a valuable reagent in organic synthesis . It interacts with enzymes that facilitate nucleophilic substitution reactions, such as those involved in the formation of oximes and hydrazones . The nature of these interactions often involves the formation of covalent bonds between the aldehyde group of this compound and nucleophilic sites on the enzymes or proteins.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by modifying the activity of key signaling proteins. For instance, it may alter the phosphorylation status of proteins involved in signal transduction, thereby affecting downstream cellular responses. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects can ultimately influence cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with nucleophilic residues on enzymes and proteins. This can result in enzyme inhibition or activation, depending on the specific context of the interaction . Additionally, the compound’s electrophilic nature allows it to participate in redox reactions, potentially leading to oxidative stress and subsequent changes in cellular homeostasis. The binding interactions of this compound with biomolecules can also lead to alterations in gene expression, further modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to light or extreme pH conditions . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse outcomes. These findings highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze oxidation and reduction reactions. The compound can be metabolized by aldehyde dehydrogenases, leading to the formation of corresponding carboxylic acids . Additionally, it may interact with cytochrome P450 enzymes, influencing metabolic flux and the levels of various metabolites. These interactions can have downstream effects on cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments . Transport proteins, such as those belonging to the ATP-binding cassette (ABC) family, may facilitate its movement across cellular barriers. The distribution of this compound within tissues can influence its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may localize to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects . Targeting signals or post-translational modifications may direct this compound to these compartments, affecting its activity and function. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-ethoxy-5-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9-4-3-8(10(11,12)13)5-7(9)6-14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACNINQVHUIZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30667286 | |
| Record name | 2-Ethoxy-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
472809-59-9 | |
| Record name | 2-Ethoxy-5-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30667286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


